1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione
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Overview
Description
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two 4-methylpiperidin-1-yl groups attached to a hexane-1,6-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with hexane-1,6-dione and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Procedure: The hexane-1,6-dione is reacted with 4-methylpiperidine under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. The piperidine rings may play a role in binding to specific sites, while the hexane-1,6-dione backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(piperidin-1-yl)hexane-1,6-dione: Lacks the methyl groups on the piperidine rings.
1,6-Bis(4-ethylpiperidin-1-yl)hexane-1,6-dione: Contains ethyl groups instead of methyl groups.
Uniqueness
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione is unique due to the presence of 4-methylpiperidine groups, which can influence its chemical reactivity and biological activity. The methyl groups may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and molecular targets.
Properties
Molecular Formula |
C18H32N2O2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,6-bis(4-methylpiperidin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H32N2O2/c1-15-7-11-19(12-8-15)17(21)5-3-4-6-18(22)20-13-9-16(2)10-14-20/h15-16H,3-14H2,1-2H3 |
InChI Key |
WCLHLRYOUTXHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCCC(=O)N2CCC(CC2)C |
Origin of Product |
United States |
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